molecular formula C24H20ClN3O3S B3513343 SALOR-INT L247456-1EA CAS No. 477333-04-3

SALOR-INT L247456-1EA

Cat. No.: B3513343
CAS No.: 477333-04-3
M. Wt: 466.0 g/mol
InChI Key: QVEHKODFPHHBGI-UHFFFAOYSA-N
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Description

SALOR-INT L247456-1EA is a chemical compound with the molecular formula C10H15N. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique chemical properties, making it a valuable substance for experimental and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

SALOR-INT L247456-1EA is typically synthesized through the addition reaction of benzylamine. The specific method involves reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate. This intermediate is then subjected to a dehydration reaction to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L247456-1EA undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.

    Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines. Substitution reactions result in a variety of substituted derivatives.

Scientific Research Applications

SALOR-INT L247456-1EA has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which SALOR-INT L247456-1EA exerts its effects involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, alter metabolic pathways, and modulate cellular functions. These interactions are crucial for its applications in medicine and biochemistry .

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylbenzylamine: This compound shares a similar structure and is used in similar applications.

    Benzylamine: Another related compound with comparable chemical properties and uses.

Uniqueness

SALOR-INT L247456-1EA stands out due to its specific synthetic route and unique chemical properties, which make it particularly valuable for certain industrial and research applications. Its ability to undergo a variety of chemical reactions and its versatility in different fields highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S/c1-15-7-12-21(31-2)20(13-15)26-22(29)14-32-24-27-19-6-4-3-5-18(19)23(30)28(24)17-10-8-16(25)9-11-17/h3-13H,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEHKODFPHHBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477333-04-3
Record name 2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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